Manganese nitrate tetrahydrate

Solid-liquid equilibria Phase stability Hydrate interconversion

Researchers targeting phase-pure MnO₂ often encounter mixed Mn₃O₄/Mn₂O₃ phases with acetate or carbonate precursors, requiring post-synthesis oxidation. Manganese nitrate tetrahydrate decomposes directly to MnO₂ above 200°C in air, eliminating this step. • Direct MnO₂ formation above 200°C-bypasses post-oxidation • 3800 g/L solubility (20°C) for high-loading single-step impregnation • ~180°C decomposition enables staged co-processing with Ni nitrate (~250°C) • Validated precursor for hydrothermal synthesis of mesoporous MnSBA-15 sieves 98% purity, pale pink crystals. Full COA. Ships as UN2724 Class 5.1 oxidizer.

Molecular Formula Mn(NO3)2·4H2O
H8MnN2O10
Molecular Weight 251.01 g/mol
CAS No. 20694-39-7
Cat. No. B1583092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManganese nitrate tetrahydrate
CAS20694-39-7
Molecular FormulaMn(NO3)2·4H2O
H8MnN2O10
Molecular Weight251.01 g/mol
Structural Identifiers
SMILES[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.[Mn+2]
InChIInChI=1S/Mn.2NO3.4H2O/c;2*2-1(3)4;;;;/h;;;4*1H2/q+2;2*-1;;;;
InChIKeyALIMWUQMDCBYFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 250 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Manganese Nitrate Tetrahydrate (CAS 20694-39-7): Technical Baseline for Scientific Procurement


Manganese(II) nitrate tetrahydrate [Mn(NO₃)₂·4H₂O] is a paramagnetic, pale pink crystalline solid with molecular weight 251.01 g/mol, melting point 37 °C, and density 2.13 g/cm³ at 20 °C . It exhibits exceptionally high aqueous solubility of 3800 g/L at 20 °C and is also soluble in ethanol [1]. As a Class 5.1 oxidizer, it requires storage between +5 °C and +30 °C and is hygroscopic [2]. This compound is a member of the manganese(II) nitrate hydrate series, which also includes monohydrate and hexahydrate forms, as well as the anhydrous compound [3].

Why In-Class Manganese Precursor Substitution Introduces Quantifiable Process Risk


In-class substitution of manganese precursors without validation introduces measurable performance divergence across critical application parameters. Solid-liquid equilibrium studies demonstrate that tetrahydrate and hexahydrate forms are not interchangeable across all temperature conditions—the hexahydrate is the stable solid phase at both 0 °C and 20 °C in equilibrium with aqueous Mn(NO₃)₂ solutions, meaning formulations based on tetrahydrate may undergo hydration-state shifts during processing [1]. In catalyst synthesis, the choice of manganese salt precursor (nitrate, acetate, sulfate, carbonate) directly determines the resulting manganese oxide phase distribution, surface Mn concentration, and catalytic de-NOx activity—with differences in NO conversion exceeding 10 percentage points at identical operating temperatures [2]. In thermal processing, decomposition temperature differentials relative to other transition metal nitrates (e.g., ~180 °C for Mn(NO₃)₂·4H₂O vs. ~250 °C for Ni(NO₃)₂·6H₂O) dictate multi-component precursor compatibility and co-processing windows [3].

Manganese Nitrate Tetrahydrate: Quantified Differentiation Versus Comparator Precursors


Solid-Liquid Equilibrium: Tetrahydrate Versus Hexahydrate Stability at 0 °C and 20 °C

In the binary system Mn(NO₃)₂ + H₂O, the stable solid phase in equilibrium with aqueous Mn(NO₃)₂ solutions at both 0 °C and 20 °C is the hexahydrate [Mn(NO₃)₂·6H₂O], not the tetrahydrate [1]. This finding, established via conductivity measurements and confirmed by XRD and Schreinemaker‘s method of wet residue, redefines earlier conflicting solubility data for the tetrahydrate and establishes that tetrahydrate is metastable relative to hexahydrate under these conditions [1].

Solid-liquid equilibria Phase stability Hydrate interconversion

Manganese Oxide Phase Selectivity: Nitrate Precursor Yields MnO₂ Versus Mn₂O₃ from Acetate/Carbonate

In MnOₓ/TiO₂ catalyst preparation by impregnation method, the manganese nitrate (MN) precursor yields primarily MnO₂ as the oxide phase, whereas manganese carbonate (MC) yields mainly Mn₂O₃, manganese acetate (MA) yields a mixture of Mn₂O₃ and Mn₃O₄, and manganese sulfate (MS) remains unchanged [1]. This phase selectivity is a direct consequence of precursor anion chemistry and calcination behavior.

NH₃-SCR catalysis Precursor effect Manganese oxide phase

Thermal Decomposition: Manganese Nitrate Decomposes at ~180 °C Versus ~250 °C for Nickel Nitrate

In the synthesis of transition metal-doped Co₃O₄ catalysts (Co/M ratio = 32/1), manganese nitrate tetrahydrate exhibits a decomposition temperature of ~180 °C, significantly lower than the ~250 °C decomposition temperature of nickel nitrate hexahydrate [1]. This 70 °C differential in thermal decomposition onset is substantial enough to inform precursor selection for co-processing compatibility.

Thermal analysis Mixed metal oxide synthesis Precursor compatibility

Catalyst Surface Mn Concentration and Dispersion: Nitrate Versus Acetate Precursor Effects

Multiple studies demonstrate that manganese nitrate (MnN) generates poorly dispersed Mn oxide on supports, whereas manganese acetate (MnA) produces highly dispersed Mn oxide [1]. In MnOₓ/TiO₂ systems prepared by sol-gel method from three precursors, Mn acetate (III) produced smaller particle size and better distribution than nitrate-derived catalysts [2]. In dealuminated β-zeolite systems, Mn acetate decreased BET surface area more substantially following first calcination than Mn nitrate, attributed to pore narrowing and blockage [3].

Catalyst dispersion Surface Mn species BET surface area

Aqueous Solubility: Tetrahydrate at 3800 g/L Versus Alternative Mn Salts

Manganese nitrate tetrahydrate exhibits an exceptionally high aqueous solubility of 3800 g/L at 20 °C, corresponding to approximately 15.1 M (moles per liter) [1]. While direct comparative solubility data for other manganese salts under identical conditions are limited in the available literature, this solubility value enables extremely high manganese loading in aqueous solution processes—a factor relevant for solution-based synthesis routes.

Solubility Solution processing Precursor concentration

Thermal Decomposition Pathway: Stepwise Dehydration to 175 °C Followed by MnO₂ Formation Above 200 °C

Thermogravimetric and differential thermal analysis (TGA-DTA) studies establish that Mn(NO₃)₂·4H₂O undergoes stepwise dehydration up to 175 °C, followed by decomposition above 200 °C via an unstable oxynitrate intermediate, ultimately yielding MnO₂ [1]. In contrast, manganese acetate tetrahydrate [Mn(CH₃COO)₂·4H₂O] dehydrates in three steps up to 130 °C and decomposes to a mixture of Mn₃O₄ (major) and Mn₂O₃ (minor) through Mn(OH)CH₃COO and/or MnOCH₃COO intermediates [1]. Manganese oxalate dihydrate [MnC₂O₄·2H₂O] dehydrates at 150 °C and decomposes via MnCO₃ into Mn₃O₄ at 350 °C [1].

Thermogravimetry Decomposition kinetics Oxide formation

Manganese Nitrate Tetrahydrate: Evidence-Backed Application Scenarios for Scientific Procurement


Synthesis of MnO₂-Based Materials via Thermal Decomposition Routes

Manganese nitrate tetrahydrate is the precursor of choice when the target oxide is specifically MnO₂ (pyrolusite-type Mn(IV) oxide). As established in thermal decomposition studies, the nitrate precursor yields MnO₂ directly upon decomposition above 200 °C in air, whereas acetate yields Mn₃O₄/Mn₂O₃ mixtures and oxalate yields Mn₃O₄ [1]. This product specificity eliminates the need for post-synthesis oxidation steps. The same phase selectivity is observed in supported catalyst systems, where nitrate precursor impregnation yields primarily MnO₂ on TiO₂ supports, while carbonate yields Mn₂O₃ and acetate yields mixed phases [2].

High-Concentration Manganese Precursor Solutions for Impregnation and Wet Chemistry

With an aqueous solubility of 3800 g/L at 20 °C , manganese nitrate tetrahydrate enables preparation of extremely concentrated Mn-containing solutions for impregnation methods, co-precipitation syntheses, hydrothermal processing, and spray pyrolysis applications. This high solubility is particularly valuable in catalyst preparation protocols where single-step impregnation of high Mn loadings is required, such as the synthesis of CuMn₂O₄ oxygen carriers for chemical looping combustion where nitrate precursors were used for co-precipitation followed by 900 °C annealing [3].

Low-Temperature Thermal Processing in Multi-Metal Oxide Systems

For co-processing with other transition metal precursors, the ~180 °C decomposition temperature of manganese nitrate tetrahydrate relative to higher-decomposition-temperature counterparts such as nickel nitrate hexahydrate (~250 °C) [4] enables staged thermal processing strategies. The lower decomposition temperature of the Mn precursor allows it to decompose and form oxide phases before higher-temperature components fully convert, which can be exploited to control phase evolution in mixed-metal oxide syntheses—though this same characteristic requires careful thermal ramping to avoid premature phase segregation.

Mesoporous Molecular Sieve Synthesis Requiring Direct Mn Incorporation

Manganese nitrate tetrahydrate has been demonstrated as an effective precursor for direct hydrothermal synthesis of well-ordered mesoporous MnSBA-15 molecular sieves with high manganese content (achieving n(Si)/n(Mn) ratios as low as 2.2 in the final material) [5]. This direct synthesis approach using the nitrate precursor eliminates post-synthetic metal incorporation steps and produces materials with uniform pore diameters and rope-like hexagonal mesoporous structures suitable for epoxidation catalysis [5].

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